molecular formula C16H13BrO5 B3332140 3-((2-Bromo-4-formyl-6-methoxyphenoxy)methyl)benzoic acid CAS No. 872547-33-6

3-((2-Bromo-4-formyl-6-methoxyphenoxy)methyl)benzoic acid

Cat. No.: B3332140
CAS No.: 872547-33-6
M. Wt: 365.17 g/mol
InChI Key: OCUSYUIBKQZMET-UHFFFAOYSA-N
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Description

3-((2-Bromo-4-formyl-6-methoxyphenoxy)methyl)benzoic acid is an organic compound with the molecular formula C16H13BrO5 and a molecular weight of 365.18 g/mol This compound is characterized by the presence of a benzoic acid moiety linked to a brominated phenoxy group, which also contains formyl and methoxy substituents

Preparation Methods

The synthesis of 3-((2-Bromo-4-formyl-6-methoxyphenoxy)methyl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-4-formyl-6-methoxyphenol with a suitable benzoic acid derivative under specific reaction conditions. The reaction typically requires the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

3-((2-Bromo-4-formyl-6-methoxyphenoxy)methyl)benzoic acid undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or ethanol, and catalysts like palladium on carbon (Pd/C) or copper iodide (CuI). Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted benzoic acids and phenols.

Scientific Research Applications

3-((2-Bromo-4-formyl-6-methoxyphenoxy)methyl)benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-((2-Bromo-4-formyl-6-methoxyphenoxy)methyl)benzoic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary but often include key enzymes in metabolic pathways or receptors involved in signal transduction .

Comparison with Similar Compounds

Similar compounds to 3-((2-Bromo-4-formyl-6-methoxyphenoxy)methyl)benzoic acid include other brominated phenoxybenzoic acids and their derivatives. These compounds share structural similarities but may differ in their specific substituents and functional groups. For example:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

3-[(2-bromo-4-formyl-6-methoxyphenoxy)methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO5/c1-21-14-7-11(8-18)6-13(17)15(14)22-9-10-3-2-4-12(5-10)16(19)20/h2-8H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUSYUIBKQZMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)OCC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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